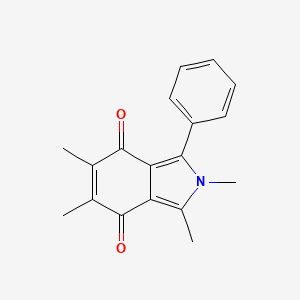
1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione is a heterocyclic compound characterized by its isoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under solvent-free conditions with simple heating, making it a relatively straightforward and efficient process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate is common for purification .
Chemical Reactions Analysis
Types of Reactions: 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism by which 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific receptors or enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
N-isoindoline-1,3-dione: Shares a similar isoindole core but differs in substitution patterns.
Phthalimides: Known for their biological and pharmaceutical significance, these compounds also contain the isoindole-1,3-dione structure.
Indole Derivatives: While structurally different, indole derivatives share some chemical reactivity and biological activity with isoindole compounds.
Properties
CAS No. |
90685-45-3 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1,2,5,6-tetramethyl-3-phenylisoindole-4,7-dione |
InChI |
InChI=1S/C18H17NO2/c1-10-11(2)18(21)15-14(17(10)20)12(3)19(4)16(15)13-8-6-5-7-9-13/h5-9H,1-4H3 |
InChI Key |
NTEJEUFSWDBOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N(C(=C2C1=O)C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















